molecular formula C9H13Cl2NO2S B13191878 Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride

Cat. No.: B13191878
M. Wt: 270.18 g/mol
InChI Key: MTGGRXVPEMCILP-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride typically involves the reaction of isopropyl acetate with 4-(chloromethyl)-1,3-thiazole-2-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride (CAS No. 1211234-81-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H13Cl2NO2SC_9H_{13}Cl_2NO_2S, with a molecular weight of 270.18 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1211234-81-9
Molecular FormulaC₉H₁₃Cl₂NO₂S
Molecular Weight270.18 g/mol
Purity95%

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives, including this compound. The compound's activity was assessed through various assays targeting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • COX Inhibition : In vitro assays demonstrated that this compound exhibits significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, IC₅₀ values for related thiazole compounds ranged from 19.45 μM to 42.1 μM against COX enzymes, indicating potential efficacy comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
  • Animal Models : In vivo studies using carrageenan-induced paw edema in rats showed that thiazole derivatives significantly reduced inflammation, with effective doses (ED₅₀) comparable to indomethacin, a well-known anti-inflammatory agent .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Preliminary screening indicated that these compounds possess broad-spectrum antimicrobial activity against various bacterial strains.

  • Mechanism of Action : The antimicrobial effect is hypothesized to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiazole moiety .

Study on Thiazole Derivatives

A comprehensive study published in the Beilstein Journal evaluated multiple thiazole derivatives for their herbicidal properties and biological profiles. The study found that modifications to the thiazole ring significantly influenced both herbicidal activity and selectivity against specific weed species .

Synthesis and Biological Evaluation

Another study focused on synthesizing various substituted thiazoles and evaluating their biological activities. The results indicated that certain substituents enhanced the anti-inflammatory effects and overall biological efficacy of the compounds tested .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Chloromethyl Substituent : The presence of the chloromethyl group at position 4 of the thiazole ring is critical for enhancing both anti-inflammatory and antimicrobial activities.
  • Alkyl Chain Influence : Variations in the alkyl chain length attached to the acetate moiety can modulate solubility and bioavailability, impacting overall efficacy .

Properties

Molecular Formula

C9H13Cl2NO2S

Molecular Weight

270.18 g/mol

IUPAC Name

propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate;hydrochloride

InChI

InChI=1S/C9H12ClNO2S.ClH/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8;/h5-6H,3-4H2,1-2H3;1H

InChI Key

MTGGRXVPEMCILP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=NC(=CS1)CCl.Cl

Origin of Product

United States

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